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Compound of Interest

Compound Name: (R)-(+)-Pantoprazole

Cat. No.: B128435

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the drug-drug interaction profile
of (R)-(+)-pantoprazole, also known as dexlansoprazole. The information is compiled from
various clinical and in vitro studies to guide researchers in designing and interpreting their own
investigations.

Introduction

(R)-(+)-Pantoprazole (dexlansoprazole) is a proton pump inhibitor (PPI) that suppresses
gastric acid secretion. It is the R-enantiomer of lansoprazole. Like other PPIs, dexlansoprazole
is primarily metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19
and CYP3A4.[1][2][3] This metabolic pathway creates a potential for drug-drug interactions
(DDIs) when co-administered with other drugs that are substrates, inhibitors, or inducers of
these enzymes. Additionally, by increasing intragastric pH, dexlansoprazole can alter the
absorption of drugs whose bioavailability is pH-dependent.

Pharmacokinetic Drug-Drug Interactions
Interactions via Cytochrome P450 Enzymes

Based on in vitro studies, dexlansoprazole has the potential to inhibit CYP2C19 and CYP3A4
and may induce CYP1A2 and CYP2C9.[1] However, clinical studies have shown that
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dexlansoprazole has a low potential for clinically significant interactions with substrates of
these enzymes.

Table 1: Summary of Pharmacokinetic Interactions with CYP Substrates
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Interacting
CYP Pathway
Drug

Dexlansoprazo
le Dose

Key Findings Reference(s)

CYP2C19,

Diazepam
CYP3A4

90 mg once daily
for 9 days

No significant

effect on

diazepam
pharmacokinetic

S. 90% Cls for

AUC and Cmax s
were within the
0.80-1.25
bioequivalence

range.

CYP2C9,

Phenytoin
CYP2C19

90 mg once daily
for 9 days

No significant
effect on
phenytoin
pharmacokinetic
S. 90% Cls for
AUC and Cmax
were within the
0.80-1.25
bioequivalence

range.

Theophylline CYP1A2

90 mg once daily
for 9 days

No significant

effect on

theophylline
pharmacokinetic

S. 90% Cls for

AUC and Cmax s
were within the
0.80-1.25
bioequivalence

range.

Warfarin CYP2C9,
CYP1A2,

CYP3A4

90 mg once daily
for 11 days

No significant [1][2]

effect on the

pharmacokinetic
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s of R- or S-
warfarin or on
the International
Normalized Ratio
(INR). 90% Cls
for AUC and
Cmax of warfarin
were within the
0.80-1.25
bioequivalence

range.

Mean AUC of the
active metabolite
of clopidogrel
was reduced by
approximately
9% (Mean AUC
ratio: 91%, 90%
) CYP2C19 60 mg once daily  CI: 86-97%).
Clopidogrel o ) [2][41[5]

(activation) for 9 days This effect was
not considered
clinically
important, and
no dose
adjustment for

clopidogrel is

recommended.
Tacrolimus CYP3A4 Not specified in Concomitant [2][6]
case reports administration

may increase
whole blood
levels of
tacrolimus,
particularly in
patients who are
intermediate or

poor
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Interactions due to Altered Gastric pH

By increasing gastric pH, dexlansoprazole can affect the absorption of drugs where solubility

and dissolution are pH-dependent.

Table 2: Summary of pH-Dependent Drug Interactions
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Mechanism of

Potential Clinical

Interacting Drug . Reference(s)
Interaction Outcome
Substantially
decreased systemic
concentrations of
) atazanavir, potentially
Decreased absorption _
) ) leading to loss of
Atazanavir due to increased ] [2][41[7]
) therapeutic effect and
gastric pH
development of
resistance. Co-
administration is not
recommended.
o Decreased absorption  Reduced
Ampicillin esters, Iron ) ) o
due to increased bioavailability of the [2][4]117]
salts, Ketoconazole ) ) )
gastric pH interacting drug.
Potential for increased
Increased absorption digoxin exposure.
Digoxin due to increased Monitoring of digoxin [61[81[9]
gastric pH concentrations is
recommended.
) Reduced exposure to
Reduced absorption _
) ) MPA, which could
_of mycophenolic acid o
Mycophenolate Mofetil potentially impact
(MPA) due to [10][11][12]

(MMF) .
decreased solubility of

MMF at higher pH

immunosuppressive
efficacy in transplant

patients.

Interactions via Other Mechanisms

Table 3: Summary of Other Drug Interactions
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Proposed . .
. ) Potential Clinical
Interacting Drug Mechanism of Reference(s)
. Outcome
Interaction
Elevated and
o prolonged serum
Inhibition of renal
) levels of
tubular secretion of
) methotrexate,
methotrexate and its ] ]
) ) potentially leading to
metabolite, possibly
S methotrexate
Methotrexate via inhibition of H+/K+ [2][10][13]

ATPase pumps and/or
Breast Cancer
Resistance Protein
(BCRP).

toxicities. Temporary
withdrawal of
dexlansoprazole may
be considered with
high-dose

methotrexate therapy.

Experimental Protocols

The following are representative protocols for conducting drug-drug interaction studies with

dexlansoprazole, based on published clinical trial methodologies.

Protocol: Assessing the Effect of Dexlansoprazole on
CYP Substrate Pharmacokinetics (e.g., Warfarin)

Study Design: Randomized, double-blind, two-way crossover, placebo-controlled, single-center

study.

Participants: Healthy adult volunteers.

Procedure:

e Period 1 (11 days):

o Administer dexlansoprazole 90 mg or placebo once daily on Days 1 through 11.

o On Day 6, administer a single oral dose of warfarin 25 mg.
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o Collect blood samples for pharmacokinetic analysis of R- and S-warfarin at pre-dose and
at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).

o Collect blood samples for pharmacodynamic analysis (INR) at pre-dose and at specified
time points post-warfarin dose.

o Washout Period (at least 13 days):
o No study medication administered.
e Period 2 (11 days):

o Subjects receive the alternate treatment (dexlansoprazole or placebo) following the same
procedures as in Period 1.

Analytical Method:

e Plasma concentrations of R- and S-warfarin are determined using a validated stereospecific
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

» INR is measured using standard clinical laboratory procedures.
Pharmacokinetic Analysis:

» Non-compartmental analysis is used to determine pharmacokinetic parameters including
AUC (Area Under the Curve) and Cmax (Maximum Concentration).

e The geometric mean ratios of AUC and Cmax for warfarin with dexlansoprazole versus
placebo are calculated, along with their 90% confidence intervals.

Protocol: Investigating the Interaction with Clopidogrel

Study Design: Randomized, open-label, two-period, crossover study.
Participants: Healthy adult volunteers who are CYP2C19 extensive metabolizers.
Procedure:

e Period 1 (9 days):
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o Administer clopidogrel 75 mg once daily.

o On Day 9, collect serial blood samples for pharmacokinetic analysis of the active
metabolite of clopidogrel.

o On Day 9, perform pharmacodynamic assessments (e.g., vasodilator-stimulated
phosphoprotein [VASP] phosphorylation assay, light transmission aggregometry).

e Washout Period (at least 14 days):
e Period 2 (9 days):

o Administer clopidogrel 75 mg and dexlansoprazole 60 mg once daily.

o Repeat blood sampling and pharmacodynamic assessments as in Period 1.
Analytical Method:

e Plasma concentrations of the active metabolite of clopidogrel are measured using a
validated LC-MS/MS method.

Data Analysis:

o Compare the geometric mean ratios of AUC and Cmax of the clopidogrel active metabolite
between the two treatment periods.

o Compare pharmacodynamic parameters between the two treatment periods.

Diagrams of Interaction Mechanisms

Metabolism of Dexlansoprazole and Potential for CYP-
Mediated Interactions
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Caption: Metabolic pathways of dexlansoprazole and potential for CYP450 interactions.

Experimental Workflow for a Crossover Drug-Drug
Interaction Study
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Caption: Crossover study design for evaluating drug-drug interactions.

Mechanism of pH-Dependent Drug Interactions
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Caption: Mechanism of dexlansoprazole's effect on pH-dependent drug absorption.

Proposed Mechanism of Interaction with Methotrexate
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Caption: Proposed inhibition of renal transporters by dexlansoprazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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